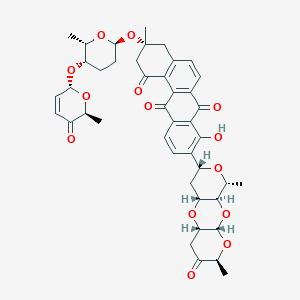

Moromycin A

Description

Properties

Molecular Formula |

C43H46O14 |

|---|---|

Molecular Weight |

786.8 g/mol |

IUPAC Name |

(3R)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-8-hydroxy-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |

InChI |

InChI=1S/C43H46O14/c1-18-26(44)10-12-33(51-18)55-29-11-13-34(52-20(29)3)57-43(5)16-22-6-7-24-36(35(22)28(46)17-43)39(48)25-9-8-23(38(47)37(25)40(24)49)30-15-31-41(21(4)50-30)56-42-32(54-31)14-27(45)19(2)53-42/h6-10,12,18-21,29-34,41-42,47H,11,13-17H2,1-5H3/t18-,19-,20-,21+,29-,30+,31+,32-,33-,34-,41+,42-,43+/m0/s1 |

InChI Key |

YXQYFVURWVZIMD-CZMJNFCQSA-N |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H](O1)O[C@@]2(CC3=C(C(=O)C2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)[C@H]6C[C@@H]7[C@@H]([C@H](O6)C)O[C@H]8[C@@H](O7)CC(=O)[C@@H](O8)C)C)O[C@H]9C=CC(=O)[C@@H](O9)C |

Canonical SMILES |

CC1C(CCC(O1)OC2(CC3=C(C(=O)C2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)C)OC9C=CC(=O)C(O9)C |

Synonyms |

moromycin A |

Origin of Product |

United States |

Isolation and Origin of Moromycin a

Screening and Cultivation of Producer Microorganisms

The production of Moromycin A is attributed to a specific strain of bacteria belonging to the genus Streptomyces, which are well-known producers of a wide array of antibiotics and other bioactive compounds. acs.orgjst.go.jp

This compound, along with its counterpart Moromycin B, was first isolated from the terrestrial-derived bacterial strain Streptomyces sp. KY002. nih.govacs.orguky.edu Initial screening of the metabolites from this isolate using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) indicated the presence of compounds with a quinone-type chromophore, characteristic of the angucycline class. nih.govacs.org

The cultivation of Streptomyces sp. KY002 for the production of this compound involves a multi-step fermentation process. The process begins with the inoculation of the microorganism from a soil culture onto M₂ agar (B569324) plates. nih.govacs.org After a sufficient incubation period to allow for colony development, the well-developed colonies are used to inoculate a liquid culture medium for large-scale fermentation. nih.govacs.org The fermentation is carried out under controlled conditions of temperature and agitation to ensure optimal growth and metabolite production. acs.org

Table 1: Cultivation and Fermentation Parameters for Streptomyces sp. KY002

| Parameter | Condition |

|---|---|

| Initial Culture Medium | M₂ Agar |

| Initial Incubation Time | 72 hours |

| Initial Incubation Temp. | 28 °C |

| Fermentation Medium | Soy Peptone/Glucose (SG) Medium |

| Fermentation Time | 3 days |

| Fermentation Temp. | 28 °C |

| Agitation Speed | 220-250 rpm |

The discovery of Streptomyces sp. KY002 was the result of a bioprospecting effort focused on unique ecological niches. The soil sample from which the microorganism was isolated was collected in the Kentucky foothills of the Appalachian Mountains, specifically near Cave Run Lake in Morehead, Kentucky. nih.govacs.org This region is recognized for its high level of biodiversity, making it a promising area for the discovery of novel microorganisms that produce unique secondary metabolites. nih.govacs.org

Extraction and Purification Methodologies

Following the fermentation process, a systematic approach involving solvent extraction and chromatography is employed to isolate and purify this compound from the culture broth and mycelial mass. nih.gov

The first step in the isolation process is the separation of the microbial cells (mycelial cake) from the liquid culture broth via centrifugation. nih.govacs.org Both components are then extracted to recover the produced metabolites.

The mycelial cake is subjected to extraction three times with acetone. nih.govacs.org After the acetone is removed, the remaining aqueous solution is partitioned three times using ethyl acetate (EtOAc). nih.govacs.org Concurrently, the culture broth (supernatant) is also extracted three times with ethyl acetate. nih.gov Since analysis showed that the extracts from both the mycelia and the culture filtrate had the same composition, they were combined for further processing. nih.gov The combined ethyl acetate-soluble portions are then concentrated under reduced pressure to yield a crude extract. nih.govacs.org

The crude extract, containing a mixture of compounds, undergoes a multi-step chromatographic purification.

Size-Exclusion Chromatography: The initial purification step involves subjecting the crude extract to column chromatography using Sephadex LH-20 with methanol as the mobile phase. nih.gov This separates the compounds based on their size, resulting in several fractions. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): The fraction identified by LC/MS as containing this compound and other related compounds is further purified using preparative HPLC. nih.gov This step utilizes a C18 column and a gradient elution system, which separates the compounds based on their differential partitioning between the stationary and mobile phases. nih.gov this compound was eluted at a retention time of 15 minutes under the specified conditions, yielding 2 mg/L from the original culture. nih.govacs.org

Table 2: Chromatographic Purification of this compound

| Chromatography Step | Column/Stationary Phase | Mobile Phase/Eluent | Retention Time (this compound) |

|---|---|---|---|

| Size-Exclusion | Sephadex LH-20 | Methanol (MeOH) | N/A |

| Preparative HPLC | µBondapak C18 | Acetonitrile (CH₃CN) and Water (H₂O) gradient (35% to 100% CH₃CN in 30 min) | 15 minutes |

Structural Elucidation and Conformational Analysis of Moromycin a

Elucidation of the Angucycline Core Structure

The foundational framework of Moromycin A is a tetracyclic system characteristic of angucycline antibiotics. nih.gov Angucyclines are polyketide-derived compounds featuring a benz[a]anthracenone skeleton. nih.gov The core of this compound was identified through comprehensive spectroscopic analysis. nih.govnih.gov

The aglycone (non-sugar) portion of this compound was identified as a tetrangomycin (B1203879) moiety. nih.govacs.org Tetrangomycin was one of the first angucyclinones to be isolated and serves as a structural reference for this class of compounds. nih.gov The identification of this core in this compound was confirmed through extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry. nih.gov

Analysis of the ¹³C NMR spectra for this compound revealed 19 carbon signals that corresponded to the tetracyclic tetrangomycin framework. nih.gov Further confirmation was obtained by comparing the NMR data with those of known angucyclines, such as saquayamycin B. nih.gov

Table 1: Key Spectroscopic Data for this compound Identification

| Property | Value/Observation | Significance |

|---|---|---|

| Molecular Formula | C₄₃H₄₆O₁₄ nih.gov | Determined by High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB). nih.gov |

| UV (MeOH) λₘₐₓ | 265 nm, 405 nm nih.govacs.org | Suggests the presence of a hydroxy-anthraquinone chromophore, typical for this class of compounds. nih.gov |

| ¹H NMR | Signal at δ 12.75 nih.govacs.org | Indicates a chelated hydroxyl group, a characteristic feature of the tetrangomycin core. nih.gov |

| ¹³C NMR | 19 signals attributed to the aglycone. nih.govacs.org | Confirms the presence of the tetracyclic tetrangomycin moiety. nih.gov |

Characterization of Glycosidic Residues and Linkages

This compound is a glycoside, meaning its tetrangomycin core is attached to sugar residues. It possesses two distinct disaccharide chains attached via different types of glycosidic bonds. nih.gov

A distinguishing feature of this compound is the presence of a C-glycosidic bond, where a sugar is linked directly to a carbon atom of the aglycone. nih.gov In this compound, a disaccharide chain is attached via a C-glycosidic bond to the C-9 position of the tetrangomycin core. nih.gov The sugar directly linked to the core is a β-l-olivosyl unit. nih.gov This was determined through detailed analysis of Heteronuclear Multiple Bond Correlation (HMBC) NMR spectra, which show long-range correlations between protons and carbons. nih.gov

In addition to the C-glycosidic linkage, this compound has an O-glycosidic disaccharide chain. nih.gov This chain is attached to the C-3 position of the tetrangomycin core through an oxygen atom. nih.gov The disaccharide consists of an α-l-aculosyl unit linked to an α-l-rhodinosyl moiety via a (1→4) linkage. nih.gov The connectivity within this disaccharide and its attachment to the aglycone were confirmed by HMBC experiments. nih.gov Specifically, a correlation was observed between the anomeric proton of the l-rhodinose unit (H-1C) and the C-3 of the tetrangomycin core, and another correlation between the anomeric proton of the l-aculose unit (H-1D) and C-4 of the l-rhodinose unit (C-4C). nih.gov

The relative and absolute stereochemistry of the saccharide components were established through a combination of techniques. Analysis of coupling constants in the ¹H NMR spectrum provided information about the relative stereochemistry of protons within each sugar ring. nih.gov The stereochemical connections and spatial proximities were further investigated using Rotating frame Overhauser Effect Spectroscopy (ROESY), which detects through-space interactions between protons. nih.gov These data, in conjunction with comparisons to the known stereochemistry of related natural products, allowed for the assignment of the sugar units as l-olivose, l-rhodinose, and l-aculose. nih.gov

Advanced Spectroscopic Techniques for Structural Determination

The complete and unambiguous structural elucidation of this compound was reliant on the application of a suite of modern spectroscopic techniques. nih.govroutledge.com These methods provided complementary information that, when pieced together, revealed the molecule's complex architecture. routledge.com

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy : This was the primary tool for determining the carbon-hydrogen framework. nih.govmdpi.com

¹H and ¹³C NMR : Provided the initial inventory of protons and carbons. nih.gov

COSY (Correlation Spectroscopy) : Identified proton-proton spin systems within each molecular fragment (aglycone and individual sugars). nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : Correlated each proton with its directly attached carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : Revealed long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the individual fragments, including the aglycone to the sugars and the sugars to each other. nih.gov

ROESY (Rotating frame Overhauser Effect Spectroscopy) : Provided information on the stereochemistry and conformation by detecting protons that are close in space. nih.gov

Mass Spectrometry (MS) : This technique was essential for determining the molecular weight and elemental composition. nih.govtaylorandfrancis.com

ESI-MS (Electrospray Ionization Mass Spectrometry) and APCI-MS (Atmospheric Pressure Chemical Ionization Mass Spectrometry) : Provided information on the molecular weight. nih.govacs.org

HRFAB (High-Resolution Fast Atom Bombardment Mass Spectrometry) : Allowed for the determination of the precise molecular formula (C₄₃H₄₆O₁₄). nih.govacs.org

Other Spectroscopic Methods :

Infrared (IR) Spectroscopy : Indicated the presence of key functional groups, such as hydroxyls (3421 cm⁻¹) and carbonyls (1700 cm⁻¹). nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : Helped to identify the chromophore of the molecule, which is the part responsible for its color. nih.govacs.org The absorption maxima were characteristic of a hydroxy-anthraquinone system. nih.gov

Table 2: Application of Spectroscopic Techniques in this compound Elucidation

| Technique | Application | Reference |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Identification of basic chemical environment for protons and carbons. | nih.govacs.org |

| 2D NMR (COSY, HSQC) | Establishing intra-residue correlations (H-H and C-H). | nih.gov |

| 2D NMR (HMBC) | Determining inter-residue linkages (aglycone-sugar, sugar-sugar). | nih.gov |

| 2D NMR (ROESY) | Assigning relative stereochemistry and conformational details. | nih.gov |

| Mass Spectrometry | Determining molecular weight and elemental formula. | nih.govnih.gov |

| IR Spectroscopy | Identifying key functional groups. | nih.govacs.org |

| UV-Vis Spectroscopy | Characterizing the core chromophore structure. | nih.govacs.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Moromycin B |

| Saquayamycin B |

| Tetrangomycin |

| l-olivose |

| l-rhodinose |

| l-aculose |

One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of this compound was extensively characterized using 1D and 2D NMR spectroscopy. The 1H and 13C NMR spectra were recorded in acetone-d6 on a 400 MHz spectrometer. These analyses provided the foundational data for assigning the protons and carbons within the molecule, revealing the intricate connectivity of its tetracyclic core and associated sugar moieties.

The 1H NMR spectrum of this compound displayed characteristic signals for a chelated hydroxy group, four ortho-coupled aromatic protons, and a complex sugar region. The presence of two disaccharide chains was a key finding from the NMR data. These were identified as an α-L-cinerulosyl-(1→4, 2→3)-β-L-olivosyl chain, which is C-glycosidically linked to C-9 of the tetrangomycin core, and an α-L-aculosyl-(1→4)-α-L-rhodinosyl chain, O-glycosidically linked to C-3 of the core.

Below are the detailed 1H and 13C NMR data for this compound.

Table 1: 1H and 13C NMR Data for this compound (400 MHz and 100.6 MHz, respectively, in acetone-d6)

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| Aglycon | ||

| 1 | 187.9 | |

| 2 | 162.2 | |

| 3 | 142.1 | |

| 4 | 115.1 | 7.68, d (7.6) |

| 4a | 134.8 | |

| 5 | 124.9 | 7.95, t (7.6) |

| 6 | 137.6 | 7.78, d (7.6) |

| 6a | 119.8 | |

| 7 | 182.4 | |

| 8 | 158.1 | |

| 9 | 108.9 | |

| 10 | 35.8 | 2.85, dd (15.2, 3.4); 2.75, dd (15.2, 3.4) |

| 11 | 29.8 | 2.05, m; 1.85, m |

| 12 | 68.2 | 4.65, t (3.4) |

| 12a | 139.1 | |

| 12b | 114.1 | |

| 12-OH | 12.75, s | |

| OMe | 56.9 | 3.95, s |

| Sugar Moiety A (β-D-olivose) | ||

| 1' | 71.1 | 4.95, d (9.8) |

| 2' | 39.1 | 2.15, m; 1.75, m |

| 3' | 68.2 | 3.90, m |

| 4' | 71.1 | 3.58, m |

| 5' | 72.8 | 3.85, m |

| 6' | 18.2 | 1.25, d (6.1) |

| Sugar Moiety B (L-cinerulose) | ||

| 1'' | 91.3 | 5.25, s |

| 2'' | 210.1 | |

| 3'' | 45.2 | 2.80, d (15.2); 2.55, d (15.2) |

| 4'' | 78.2 | 4.25, q (6.4) |

| 5'' | 15.1 | 1.35, d (6.4) |

| Sugar Moiety C (α-L-rhodinose) | ||

| 1''' | 99.8 | 5.55, br s |

| 2''' | 38.1 | 2.25, m; 1.80, m |

| 3''' | 68.2 | 3.95, m |

| 4''' | 71.1 | 3.65, m |

| 5''' | 69.1 | 4.05, m |

| 6''' | 18.1 | 1.30, d (6.1) |

| Sugar Moiety D (α-L-aculose) | ||

| 1'''' | 94.1 | 5.65, br s |

| 2'''' | 41.2 | 2.35, m; 1.95, m |

| 3'''' | 210.1 | |

| 4'''' | 78.2 | 4.35, q (6.4) |

| 5'''' | 15.1 | 1.40, d (6.4) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. High-resolution fast atom bombardment (HRFAB) mass spectrometry provided a measured mass-to-charge ratio (m/z) of 786.2887. This experimental value is in close agreement with the calculated mass of 786.2882 for the molecular formula C43H46O14, thus confirming the elemental composition of this compound.

Other mass spectrometry techniques, such as negative-ion atmospheric pressure chemical ionization (-APCI-MS) and electrospray ionization (ESI-MS), were also utilized. These analyses showed deprotonated molecular ions [M-H]- at m/z 785 and 785.3, respectively. Additionally, positive-ion ESI-MS detected the protonated molecule [M+H]+ at m/z 787.3, further corroborating the molecular weight of the compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Calculated m/z | Deduced Formula |

| HRFAB | 786.2887 | 786.2882 | C43H46O14 |

| (-)-APCI-MS | 785 [M-H]- | ||

| (-)-ESIMS | 785.3 [M-H]- | ||

| (+)-ESIMS | 787.3 [M+H]+ |

Chiroptical Spectroscopy for Absolute Configuration

A review of the available scientific literature did not yield specific studies employing chiroptical spectroscopy, such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), for the determination of the absolute configuration of this compound. While these techniques are powerful tools for establishing the stereochemistry of chiral molecules, their application to this compound has not been reported in the consulted research. The stereochemical assignments in the foundational studies were primarily deduced from NMR data and biosynthetic considerations.

Biosynthetic Pathway Elucidation of Moromycin a

Polyketide Synthase (PKS) Mediated Aglycone Formation

The foundation of the Moromycin A structure is its aglycone, a polycyclic aromatic scaffold synthesized by a Type II polyketide synthase (PKS) system. nih.govmdpi.com This class of enzymes is responsible for producing the vast family of angucycline natural products. nih.govasm.org

Type II PKS systems are multi-enzyme complexes composed of discrete, monofunctional proteins that act in an iterative fashion. researchgate.net The biosynthesis of the angucycline core relies on a "minimal PKS" complex to assemble the initial polyketide chain. asm.orgresearchgate.net This minimal set typically includes a ketosynthase (KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). asm.orgresearchgate.net The KS-CLF heterodimer is crucial for controlling the number of condensation reactions, thereby determining the length of the polyketide chain, which for angucyclines is typically a decaketide (C20). nih.govresearchgate.net The growing polyketide chain is tethered to the ACP, which shuttles the intermediates between the catalytic sites of the PKS enzymes. asm.orgresearchgate.net

| Enzyme/Protein | Function in Angucycline Biosynthesis | Representative Genes (from related pathways) |

| Ketosynthase (KSα) | Catalyzes the iterative Claisen condensation of acyl-CoA extender units to the growing polyketide chain. | lanA, urdA, tcmK nih.gov |

| Chain Length Factor (CLF/KSβ) | Forms a heterodimer with KSα and determines the final length of the polyketide chain (typically a decaketide). | lanB, urdB, tcmL nih.gov |

| Acyl Carrier Protein (ACP) | Covalently binds the growing polyketide chain via a phosphopantetheine arm and shuttles it between enzymatic domains. | lanC, urdC, tcmM nih.gov |

| This table presents core components of Type II PKS systems involved in the biosynthesis of angucyclines, with gene examples from the well-studied landomycin, urdamycin, and tetracenomycin pathways. nih.gov |

The biosynthesis of the tetrangomycin (B1203879) core of this compound begins with a starter unit, typically acetyl-CoA, and nine extender units of malonyl-CoA. nih.govmdpi.com The PKS complex catalyzes ten iterative Claisen condensation reactions to assemble a linear 20-carbon poly-β-ketone backbone. mdpi.comnih.gov Each iteration involves the decarboxylative condensation of a malonyl-CoA extender unit onto the growing polyketide chain, which is attached to the ACP. nih.gov

Following the assembly of the full-length linear decaketide, it undergoes a series of enzyme-catalyzed cyclization and aromatization reactions. asm.orgnih.gov This process is initiated by a regioselective C7-C12 aldol (B89426) condensation, a crucial step that establishes the characteristic "turn" of the angucycline framework. nih.gov Subsequent cyclizations, directed by specific cyclase and aromatase enzymes, lead to the formation of early tetracyclic intermediates like UWM6, a common precursor in the biosynthesis of many angucyclines. mdpi.comresearchgate.netresearchgate.net

Glycosyltransferase Activity and Saccharide Diversification

A defining feature of this compound is its extensive glycosylation, which involves two distinct disaccharide chains attached to the aglycone. nih.gov This saccharide decoration is critical for its biological activity and is accomplished by a suite of specialized enzymes. pnas.org

The sugar moieties attached to this compound—including D-olivose, L-rhodinose, L-cinerulose, and L-aculose—are deoxysugars. nih.gov Their biosynthesis begins with a common precursor, typically a nucleoside diphosphate (B83284) (NDP)-activated glucose such as TDP-D-glucose. nih.gov A series of tailoring enzymes then modify this precursor. For instance, the formation of TDP-4-keto-6-deoxy-D-glucose is a common branching point, catalyzed by an NDP-glucose synthase and an NDP-glucose-4,6-dehydratase. nih.gov From this intermediate, various ketoreductases, 2,3-dehydratases, and other enzymes generate the specific deoxysugar required. nih.gov

| Enzyme Class | Function in Deoxysugar Biosynthesis | Representative Genes (from related pathways) |

| NDP-Hexose Synthase | Catalyzes the formation of an NDP-activated glucose (e.g., TDP-D-glucose) from glucose-1-phosphate. | lanG, gilD nih.gov |

| NDP-Hexose-4,6-Dehydratase | Converts the NDP-glucose into an NDP-4-keto-6-deoxy-hexose intermediate. | lanH, gilE nih.gov |

| NDP-Hexose-Ketoreductase | Reduces keto groups at various positions (e.g., C-3, C-4) to hydroxyl groups, defining the sugar's stereochemistry. | lanT, gilU nih.gov |

| NDP-Hexose-Dehydratase | Catalyzes deoxygenation reactions, for example at the C-2 position. | lanS nih.gov |

| This table outlines the key enzyme families responsible for producing the diverse deoxysugars found in angucycline antibiotics, with gene examples from the landomycin and gilvocarcin pathways. nih.gov |

Glycosyltransferases (GTs) are responsible for attaching the activated deoxysugars to the angucycline aglycone or to other sugar residues. nih.govresearchgate.net this compound features both C- and O-glycosidic linkages, a hallmark of complex angucyclines like the saquayamycins and urdamycins. nih.govnih.gov

The C-glycosidic bond, which links a β-D-olivose moiety to the C-9 position of the tetrangomycin core, is of particular interest as it is resistant to enzymatic hydrolysis by glycosidases. nih.govpnas.org This bond is formed by a specialized C-glycosyltransferase. The GT UrdGT2 from the urdamycin pathway, which also catalyzes the C-glycosylation of D-olivose, serves as a well-studied model for this type of enzymatic reaction. nih.govcapes.gov.br Following the initial C-glycosylation, a second sugar, L-cinerulose, is attached to the D-olivose. nih.gov

The O-glycosidic linkage in this compound occurs at the C-3 position of the aglycone, where a disaccharide chain of α-L-aculosyl-(1→4)-α-L-rhodinose is attached. nih.gov This process requires at least two O-glycosyltransferases. The first attaches L-rhodinose to the aglycone, and the second links L-aculose to the rhodinose (B1234984) moiety. The presence of multiple, distinct sugar chains attached at different positions indicates the involvement of several highly specific GTs in the this compound biosynthetic pathway. nih.govnih.gov

Post-Polyketide Modification Enzymes

Beyond the initial PKS-driven synthesis and subsequent glycosylation, the maturation of the this compound molecule involves a variety of post-polyketide modifications. These tailoring reactions are catalyzed by enzymes encoded within the biosynthetic gene cluster and are responsible for the final chemical architecture of the aglycone. asm.orgwikipedia.orgnih.gov

These modifications include a series of oxidative and reductive steps that decorate the tetracyclic core. researchgate.net Key enzyme classes involved are:

Ketoreductases: These enzymes stereospecifically reduce ketone functionalities on the polyketide backbone, creating the chiral hydroxyl centers characteristic of the angucyclinone core. researchgate.netresearchgate.net

Cyclases and Aromatases: While some cyclization is directed by the minimal PKS, dedicated cyclase and aromatase enzymes finalize the polycyclic structure, ensuring the correct folding and aromatization pattern of the rings. nih.govmdpi.com

These enzymatic modifications occur at various stages, both before and after glycosylation events, leading to the structurally complex and bioactive final product of this compound. nih.govnih.gov

Oxygenases, Methyltransferases, and Other Tailoring Enzymes

The structural complexity and biological activity of this compound are heavily influenced by the action of tailoring enzymes. These enzymes, including oxygenases, methyltransferases, and glycosyltransferases, modify the core polyketide structure.

Oxygenases are critical for the oxidative modifications of the angucycline core. In the biosynthesis of related angucyclines like landomycin, multiple oxygenase-catalyzed steps are essential for the final structure. scienceopen.com These enzymes are responsible for introducing hydroxyl groups at specific positions on the polyketide backbone, which can be crucial for subsequent glycosylation or other modifications. scienceopen.com For instance, in many angucycline pathways, oxygenases are responsible for the removal and reinstallation of oxygen atoms at specific carbons, a process that cannot be achieved by the initial PKS machinery. scienceopen.com It is highly probable that the biosynthetic pathway of this compound involves a series of regio- and stereospecific hydroxylation reactions catalyzed by mono- or dioxygenases to form the specific oxygenation pattern of its aglycone.

Methyltransferases are another key class of tailoring enzymes in the biosynthesis of many natural products, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a substrate. In the context of angucyclines, methylation can alter the molecule's biological activity and physicochemical properties. While the structure of this compound itself does not feature a methyl group on its angucyclinone core, other complex natural products often employ methyltransferases to modify their sugar moieties or other parts of the molecule.

Glycosyltransferases play a particularly vital role in the biosynthesis of this compound, which is a C-glycoside. These enzymes are responsible for attaching sugar units to the aglycone. The biosynthesis of this compound involves the attachment of deoxysugar residues. nih.govnih.gov The formation of a C-C bond between the sugar and the aglycone is a chemically challenging step catalyzed by specialized C-glycosyltransferases. The study that first isolated this compound noted that the glycosyltransferases involved in its biosynthesis would be valuable for combinatorial biosynthetic approaches to generate novel angucycline C-glycosides. nih.gov

Genetic Analysis of the this compound Biosynthetic Gene Cluster

The genetic blueprint for the biosynthesis of secondary metabolites like this compound is encoded in a biosynthetic gene cluster (BGC). A BGC contains all the necessary genes for the production of the compound, including the core synthases, tailoring enzymes, regulatory genes, and transporter genes. jst.go.jpwikipedia.org As of the current available scientific literature, the biosynthetic gene cluster for this compound has not been identified or sequenced. However, established methodologies in microbial genetics provide a clear path for its future discovery and analysis.

Identification and Annotation of Putative Biosynthetic Genes

The first step towards the genetic analysis of this compound biosynthesis would be the sequencing of the genome of the producing strain, Streptomyces sp. KY002. nih.govacs.org Once the genome sequence is obtained, bioinformatic tools are employed to identify putative BGCs.

Genome Mining: Software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) or GECCO are powerful tools for identifying BGCs in microbial genomes. wikipedia.orgembl.de These programs can recognize the signature genes associated with specific natural product classes. For this compound, the search would focus on identifying a Type II PKS gene cluster, which is characteristic of angucycline biosynthesis. researchgate.net

Annotation of Putative Genes: Following the identification of a candidate BGC, the open reading frames (ORFs) within the cluster would be annotated based on their homology to known genes. This process involves comparing the predicted protein sequences with databases like GenBank and UniProt. For the this compound BGC, one would expect to find:

Core PKS genes: Genes encoding the ketosynthase (KSα and KSβ) and acyl carrier protein (ACP) that are responsible for building the polyketide chain.

Tailoring enzyme genes: Genes encoding for oxygenases (e.g., cytochrome P450 monooxygenases, FAD-dependent oxygenases), methyltransferases, and glycosyltransferases that match the structural features of this compound.

Regulatory genes: Genes that control the expression of the biosynthetic genes.

Transport genes: Genes encoding proteins responsible for exporting the antibiotic out of the cell.

Strategies for Gene Cluster Manipulation and Heterologous Expression

To confirm the function of the identified BGC and to engineer the production of novel analogs, various genetic manipulation techniques can be employed.

Gene Cluster Manipulation:

Gene Knockout: To definitively link the identified BGC to this compound production, a targeted gene knockout of a key biosynthetic gene (e.g., a core PKS gene) would be performed. The resulting mutant would be analyzed for the loss of this compound production, confirming the cluster's role. jst.go.jp

Complementation: To further verify gene function, the knocked-out gene can be reintroduced into the mutant on a plasmid, which should restore the production of this compound.

Heterologous Expression: Heterologous expression is a powerful strategy used to produce natural products in a more genetically tractable host organism, to improve yields, or to activate silent BGCs. acs.org The entire this compound BGC could be cloned from Streptomyces sp. KY002 and introduced into a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces albus. acs.org

The process typically involves:

Cloning the BGC: The large size of BGCs often requires cloning them into vectors like bacterial artificial chromosomes (BACs) or cosmids. acs.org

Transformation: The vector containing the BGC is then introduced into the chosen heterologous host.

Analysis of Production: The recombinant host is fermented, and the culture extracts are analyzed by methods like HPLC and mass spectrometry to detect the production of this compound.

Successful heterologous expression not only confirms the identity of the BGC but also provides a platform for biosynthetic engineering. By manipulating the genes within the cluster in the heterologous host, it is possible to generate novel derivatives of this compound with potentially improved properties. jst.go.jp

Biological Activities of Moromycin A: in Vitro Studies

Assessment of Cytotoxic Activity in Cancer Cell Lines

The cytotoxic potential of Moromycin A has been evaluated against human lung and breast adenocarcinoma cell lines. These studies are crucial in determining the compound's efficacy and selectivity against cancerous cells.

In vitro studies utilizing the H-460 human lung adenocarcinoma cell line have demonstrated the cytotoxic effects of this compound. The activity of this compound is often assessed using metrics such as GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration).

Similar to the lung cancer models, the cytotoxic activity of this compound has been investigated in the MCF-7 human breast adenocarcinoma cell line. These cells are a common model for breast cancer research.

To understand the structure-activity relationship of this compound, its cytotoxic effects have been compared with related angucycline analogues like Moromycin B and Saquayamycin B. mdpi.com this compound possesses two disaccharide chains, while Moromycin B has only one. mdpi.com Saquayamycin B differs from this compound in the angucycline core's aromaticity due to the presence of tertiary hydroxyl groups. mdpi.com

Interestingly, studies have shown that Moromycin B, with its single disaccharide chain, exhibits superior antitumor activity compared to this compound and Saquayamycin B. mdpi.com However, the toxicity, as indicated by the LC50 values, is similar for both this compound and Moromycin B. mdpi.com this compound appears to be less active than Saquayamycin B, a difference attributed to the less aromatic angucyclic core in the saquayamycins. mdpi.com

Table 1: Comparative Cytotoxicity of this compound and Related Angucycline Analogues

| Compound | Cell Line | GI50 (µmol) | TGI (µmol) | LC50 (µmol) |

|---|---|---|---|---|

| This compound | H-460 | 10.3 | 16.7 | 26.5 |

| MCF-7 | 10.9 | 17.4 | 27.2 | |

| Moromycin B | H-460 | 5.6 | 10.3 | 26.7 |

| MCF-7 | 5.6 | 10.1 | 26.5 | |

| Saquayamycin B | H-460 | 7.2 | 12.5 | 30.1 |

| MCF-7 | 7.5 | 13.1 | 31.2 |

Investigation of Antimicrobial Efficacy

The antimicrobial potential of this compound is an area of interest due to the general bioactivity of the angucycline class of compounds.

While specific studies detailing the antibacterial spectrum of this compound against a wide panel of Gram-positive and Gram-negative bacteria are not extensively available in the reviewed literature, the broader class of angucyclines, to which this compound belongs, is known to exhibit antibacterial activities. mdpi.comnih.gov Angucyclines are produced by Streptomyces species, which are a well-known source of various antibiotics. mdpi.comfrontiersin.org Generally, angucyclines have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, other angucycline compounds have demonstrated inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli. mdpi.com

Similar to the antibacterial data, specific antifungal activity data for this compound is limited in the available research. However, the angucycline class of compounds has been reported to possess antifungal properties. mdpi.com This suggests that this compound may also exhibit activity against various fungal strains, though dedicated studies are required to confirm and quantify this potential.

Potential Antiviral Effects

This compound belongs to the angucycline class of compounds, a large family of naturally occurring quinone-saccharides derived from microorganisms. nih.gov This class is recognized for a wide spectrum of biological activities, including antiviral properties. nih.gov The characteristic polyketide-derived tetracyclic benz[a]anthracenone framework of angucyclines is central to their bioactivity. nih.gov

However, specific in vitro studies detailing the antiviral effects of this compound against particular viral strains have not been extensively reported in the available scientific literature. The primary research on this compound, which involved its isolation from Streptomyces sp. KY002, focused on the evaluation of its cytotoxic activities against human cancer cell lines. nih.govacs.orgnih.gov While the potential for antiviral activity is suggested by its chemical classification, dedicated experimental validation and data such as the 50% inhibitory concentration (IC₅₀) for this compound against specific viruses are not present in the reviewed studies. nih.govcreative-diagnostics.com

Enzyme Inhibition Profiling

The angucycline group of compounds, to which this compound is assigned, has been noted for its enzyme inhibitory capabilities. nih.gov Enzyme inhibition is a significant area of research for drug development, and natural products are a rich source of potential inhibitors. nih.govrockefeller.edu

Despite the general association of angucyclines with enzyme inhibition, a specific enzyme inhibition profile for this compound has not been published. nih.gov Detailed research findings, including the identification of specific enzyme targets, the nature of the inhibition (e.g., competitive, non-competitive), and key kinetic parameters like the inhibitory constant (Kᵢ) or IC₅₀ values, are not available in the current body of scientific literature for this particular compound. sigmaaldrich.comebmconsult.com The initial characterization of this compound did not include such assays. nih.govacs.org

Other In Vitro Biological Modulations

Inhibition of platelet aggregation is another biological activity attributed to the angucycline class of antibiotics. nih.gov The modulation of platelet aggregation is a critical therapeutic target for preventing thrombotic events. scielo.sa.cr Various in vitro assays, often using agonists like adenosine (B11128) diphosphate (B83284) (ADP) or collagen, are employed to evaluate the potential of compounds to inhibit or modulate platelet aggregation. scielo.sa.crjucvm.com

Consistent with the findings for its other potential biological activities, there is a lack of specific published data on the in vitro evaluation of this compound's effects on platelet aggregation. nih.gov While its parent class of angucyclines is known to possess this activity, dedicated studies to quantify the impact of this compound on platelet function have not been reported. Therefore, no detailed research findings or data tables on its modulation of platelet aggregation are available. nih.gov

Mechanisms of Action of Moromycin a

Interaction with Cellular Macromolecules

Moromycin A's ability to interfere with fundamental cellular processes is rooted in its direct interactions with essential macromolecules, particularly DNA. These interactions disrupt normal cellular function and contribute significantly to its cytotoxic effects.

DNA-Targeting Mechanisms: Intercalation and Alkylation

The structure of this compound, like other anthracyclines and related compounds, facilitates its insertion between the base pairs of the DNA double helix, a process known as intercalation. nih.govusp.br This physical insertion distorts the helical structure of DNA, which can interfere with the processes of DNA replication and transcription. nih.govoncotarget.com The planar aromatic rings of the molecule are a key feature that allows it to stack between the DNA base pairs, leading to a more stable, but dysfunctional, DNA-drug complex. nih.govusp.br

In addition to intercalation, some related compounds, such as mitomycin C, are known to be potent DNA alkylating agents. researchgate.netnih.gov Alkylation involves the formation of a covalent bond between the drug and a DNA base, often at the N7 or O6 position of guanine. nih.govmdpi.com This can result in either monofunctional adducts or, more critically, interstrand cross-links, where the drug forms a bridge between the two strands of the DNA helix. nih.govmdpi.com Such cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription. While the specific alkylating activity of this compound is a subject of ongoing research, the capacity for such reactions is a known characteristic of similar quinone-containing antibiotics. researchgate.net

Topoisomerase Inhibition as a Mode of Action

Topoisomerases are vital enzymes that manage the topological state of DNA in the cell, a function essential for processes like replication, transcription, and chromosome segregation. wikipedia.org They work by creating transient breaks in the DNA backbone, allowing strands to pass through each other to relieve supercoiling, and then resealing the breaks. wikipedia.orgnih.gov this compound, along with other angucyclines like Moromycin B and saquayamycins, has been shown to inhibit the activity of type II topoisomerases. dntb.gov.uawellnessadvocate.com

These inhibitors can act as "topoisomerase poisons" by stabilizing the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA. wikipedia.org This prevents the re-ligation of the DNA strands, leading to the accumulation of single- and double-strand breaks. nih.govwikipedia.org The persistence of these DNA breaks is highly cytotoxic and can trigger programmed cell death, or apoptosis. wikipedia.org The inhibition of topoisomerase enzymes is a well-established mechanism of action for many effective anticancer drugs. wikipedia.orgnih.gov

Modulation of Intracellular Signaling Pathways

Beyond its direct effects on DNA, this compound can also influence a cell's fate by modulating key intracellular signaling pathways that govern cell cycle progression and apoptosis.

Cell Cycle Regulatory Protein Interactions

The cell cycle is a tightly regulated process controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), which drive the cell from one phase to the next. khanacademy.orgdovepress.com The activity of these complexes is in turn controlled by cyclin-dependent kinase inhibitors (CKIs). dovepress.comijbs.com DNA damage, such as that induced by this compound, can activate checkpoint pathways that halt the cell cycle to allow for repair. khanacademy.org

A key protein in this response is p53, often called the "guardian of the genome." khanacademy.orgnih.gov In response to cellular stress like DNA damage, p53 levels can increase, leading to the transcriptional activation of target genes, including the CKI p21. ijbs.comnih.gov The p21 protein then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transitions. khanacademy.orgijbs.com This arrest prevents the replication of damaged DNA. Studies on the related compound mitomycin C have demonstrated the upregulation of p53 and p21, suggesting a similar mechanism may be at play for this compound. nih.gov

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.orgactaorthop.org Both pathways converge on the activation of a cascade of proteases called caspases, which execute the dismantling of the cell. wikipedia.org

DNA damage and the inhibition of topoisomerases are potent triggers of the intrinsic apoptotic pathway. nih.govactaorthop.org This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2). nih.gov Cellular stress can lead to the activation of pro-apoptotic proteins, which permeabilize the mitochondrial outer membrane, causing the release of cytochrome c into the cytoplasm. wikipedia.orgactaorthop.org Cytochrome c then participates in the formation of the apoptosome, a complex that activates the initiator caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death. nih.govwikipedia.org Research on related compounds has shown that they can induce apoptosis through the activation of both caspase-8 (implicated in the extrinsic pathway) and caspase-9 (central to the intrinsic pathway), as well as through the upregulation of p53. dntb.gov.uanih.gov

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

A significant component of the mechanism of action for this compound and similar quinone-containing antibiotics is the generation of reactive oxygen species (ROS). researchgate.netscispace.com ROS are highly reactive molecules, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that are byproducts of normal aerobic metabolism but can also be generated in response to external agents. nih.govnih.gov

Membrane Disruption Mechanisms (if applicable for antimicrobial activity)

Research specifically detailing the membrane disruption mechanisms of this compound is not extensively available in the public domain. However, as an angucycline antibiotic with established antimicrobial properties, it is plausible that its mode of action could involve interactions with and subsequent disruption of bacterial cell membranes, a common mechanism for many antibiotics. nih.govscispace.com The following sections describe general mechanisms of membrane disruption by antimicrobial compounds, which may offer a hypothetical framework for understanding the potential action of this compound.

It is important to note that without direct experimental evidence, the applicability of these models to this compound remains speculative. The angucycline class of compounds, to which this compound belongs, is known for a variety of biological activities, including anticancer and antiviral effects, suggesting that their mechanisms of action can be complex and multifaceted. nih.gov

General Mechanisms of Antimicrobial Membrane Disruption:

Should this compound employ a membrane disruption strategy, it could potentially follow one or more of the established models observed for other antimicrobial agents. These models primarily describe the interaction of the compound with the lipid bilayer of the bacterial cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death.

Several theoretical models explain how antimicrobial compounds can permeabilize bacterial membranes:

Barrel-Stave Model: In this model, the antimicrobial molecules insert themselves into the membrane, perpendicular to the lipid bilayer. They then aggregate to form a pore or a channel, with the hydrophobic regions of the molecules interacting with the lipid core of the membrane and the hydrophilic regions facing inward to form the lumen of the pore.

Toroidal Pore Model: Similar to the barrel-stave model, this model also involves the formation of a pore. However, in this case, the lipid monolayers are bent continuously, such that the head groups of the lipid molecules line the pore along with the antimicrobial molecules. This creates a "toroidal" or donut-shaped pore.

Carpet Model: In this mechanism, the antimicrobial compounds initially bind to the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this layer disrupts the membrane's curvature and integrity, leading to the formation of transient pores or the complete disintegration of the membrane in a detergent-like manner.

Hypothetical Interaction of this compound with Bacterial Membranes:

The structure of this compound, a C-glycosylangucycline with a tetrangomycin (B1203879) core and deoxysugar moieties, suggests it possesses both hydrophobic (the angucycline core) and hydrophilic (the sugar residues) regions. nih.gov This amphipathic nature is a key characteristic of many membrane-active antimicrobial compounds.

The initial interaction with the bacterial membrane would likely be governed by electrostatic and hydrophobic interactions. The subsequent steps, if they involve membrane disruption, would depend on the specific stereochemistry and physicochemical properties of the this compound molecule.

Table of Potential Membrane Disruption Mechanisms:

| Mechanism Model | Description | Potential Relevance to this compound (Hypothetical) |

| Barrel-Stave | Molecules aggregate to form a transmembrane channel with a hydrophilic core. | The amphipathic nature of this compound could facilitate insertion and aggregation within the membrane. |

| Toroidal Pore | Molecules and lipid head groups together form the lining of the pore. | This would require significant disruption and bending of the lipid bilayer, potentially induced by the bulky glycosylated structure of this compound. |

| Carpet | Molecules coat the membrane surface, causing disruption at a critical concentration. | The sugar moieties could mediate initial binding to the membrane surface, followed by disruption driven by the angucycline core. |

It must be reiterated that this section is based on generalized mechanisms of antimicrobial action and the known structural characteristics of this compound. Specific studies are required to elucidate the precise mechanism of action of this compound and to confirm whether membrane disruption is a primary or contributing factor to its antimicrobial activity.

Synthetic Chemistry and Analogues of Moromycin a

Synthetic Challenges of Angucycline Scaffolds

The synthesis of the characteristic benz[a]anthraquinone framework of angucyclines presents significant hurdles. These tetracyclic systems, with their angular ring fusion, demand precise control over stereochemistry and regioselectivity. Key challenges include the construction of the sterically hindered angular ring and the introduction of various oxygenation patterns and substituents found in the natural products.

Synthetic strategies often rely on multi-step sequences that can be lengthy and low-yielding. Common approaches to construct the angucycline core include Diels-Alder reactions, nucleophilic additions, electrophilic additions, and transition-metal mediated cross-couplings. However, achieving the correct regiochemistry and stereochemistry, particularly at the angular stereocenter, remains a formidable task. Furthermore, the synthesis of atypical angucyclines, which possess rearranged or cleaved ring systems, introduces another layer of complexity, often requiring biomimetic approaches that mimic proposed biosynthetic transformations. The inherent instability of some intermediates and the potential for undesired side reactions further complicate the total synthesis of these complex natural products.

Strategies for Chemoenzymatic Synthesis of Moromycin A and Derivatives

Chemoenzymatic synthesis has emerged as a powerful strategy to overcome some of the challenges associated with the total chemical synthesis of angucyclines. This approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic transformations. By leveraging enzymes from the angucycline biosynthetic pathways, researchers can achieve specific modifications that are difficult to perform using conventional chemical methods.

A key aspect of this strategy is the use of glycosyltransferases, which are responsible for attaching the sugar moieties to the angucycline aglycone. These enzymes often exhibit a degree of substrate flexibility, allowing for the incorporation of non-native sugar units to generate novel glycosylated derivatives. For instance, by providing engineered yeast strains or purified enzymes with synthetic aglycones or modified sugar donors, a diverse range of this compound analogues with altered glycosylation patterns can be produced. This approach not only facilitates the synthesis of derivatives for structure-activity relationship studies but also provides insights into the mechanisms of the biosynthetic enzymes themselves. Furthermore, chemoenzymatic methods can be employed to construct the aglycone itself, using a combination of chemical steps and enzymatic reactions to build the tetracyclic core with high stereocontrol.

Rational Design and Synthesis of this compound Analogues

The rational design of this compound analogues is guided by an understanding of its structure-activity relationships and its molecular targets. By identifying the key structural features responsible for its biological activity, medicinal chemists can design new molecules with potentially improved potency, selectivity, and pharmacokinetic properties.

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process. These techniques allow for the prediction of how different structural modifications will affect the binding of the analogue to its target protein. For example, modifications to the aglycone or the saccharide chain can be modeled to optimize interactions with the active site of an enzyme or the DNA groove.

The synthesis of these rationally designed analogues often involves a combination of chemical and chemoenzymatic methods. For instance, a synthetic aglycone can be prepared and then glycosylated using a specific glycosyltransferase to introduce a desired sugar moiety. Alternatively, the entire analogue can be assembled through a multi-step chemical synthesis. These synthetic efforts provide valuable compounds for biological evaluation and further refine the understanding of the structure-activity relationships of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogues relates to their biological activity. By systematically modifying different parts of the molecule and evaluating the biological effects of these changes, researchers can identify the key pharmacophoric elements and guide the design of more potent and selective compounds.

Impact of Aglycone Modifications on Bioactivity

Modifications to the angucycline aglycone can have a profound impact on the biological activity of this compound analogues. The tetracyclic core is crucial for DNA intercalation, a primary mechanism of action for many angucyclines. Alterations to the aromatic system, such as the introduction or removal of hydroxyl or methyl groups, can affect the strength of this interaction and, consequently, the cytotoxic or antimicrobial activity.

Influence of Saccharide Type, Number, and Linkage on Biological Profile

The saccharide moieties of this compound and other glycosylated angucyclines play a critical role in their biological profile. The type, number, and linkage of the sugar units can influence a wide range of properties, including solubility, cell permeability, DNA binding affinity, and interaction with specific cellular targets.

Studies on landomycins, a related class of angucyclines, have revealed that the length of the oligosaccharide chain can significantly impact cytotoxicity. In some cases, compounds with longer sugar chains exhibit increased potency. The nature of the individual sugar units is also important. For instance, the presence of aminosugars can enhance interactions with the negatively charged phosphate (B84403) backbone of DNA. The stereochemistry of the glycosidic linkages is also critical for proper positioning of the sugar chain and its interaction with molecular targets. The generation of analogues with diverse glycosylation patterns through chemoenzymatic synthesis or combinatorial biosynthesis is a key strategy for exploring these structure-activity relationships and optimizing the biological activity of this compound.

Combinatorial Biosynthesis Approaches for Novel Angucycline Development

Combinatorial biosynthesis offers a powerful approach for the generation of novel angucycline derivatives, including analogues of this compound. This technique involves the genetic engineering of the biosynthetic pathways of angucycline-producing microorganisms, such as Streptomyces species. By introducing, deleting, or swapping genes within the biosynthetic gene cluster, it is possible to create new enzymatic pathways that produce modified angucyclines.

For example, genes encoding glycosyltransferases from different angucycline pathways can be introduced into a host strain to generate novel glycosylation patterns on a specific aglycone. Similarly, genes responsible for tailoring the aglycone, such as oxidoreductases and methyltransferases, can be manipulated to produce new aglycone structures. The substrate promiscuity of many of these biosynthetic enzymes makes them particularly well-suited for combinatorial approaches, as they can often accept and process modified intermediates. This strategy has the potential to rapidly generate large libraries of novel angucycline analogues for high-throughput screening and the discovery of new drug leads with improved therapeutic properties.

Future Research Directions for Moromycin a

Deeper Elucidation of Complex Biosynthetic Pathways and Regulatory Mechanisms

A fundamental area for future investigation lies in the complete elucidation of the Moromycin A biosynthetic gene cluster. While clusters for related compounds like moenomycin have been identified in organisms such as Streptomyces ghanaensis and Actinoplanes teichomyceticus, the specific genetic architecture for this compound remains to be detailed nih.govscispace.com. Future work should focus on identifying and characterizing the full set of genes responsible for its assembly.

Key research questions would include:

Identification of the Core Biosynthetic Genes: Pinpointing the specific polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), glycosyltransferases, and other modifying enzymes involved in the synthesis of the this compound backbone and its unique moieties.

Characterization of Enzymatic Functions: In vitro and in vivo functional analysis of the biosynthetic enzymes would reveal their precise roles, substrate specificities, and catalytic mechanisms. This knowledge is crucial for understanding how the complex structure is assembled.

Regulatory Network Analysis: Investigating the regulatory genes within and outside the biosynthetic gene cluster will be critical to understanding how the production of this compound is controlled in its native producer. This includes identifying specific transcription factors, signaling molecules, and environmental cues that trigger or suppress its biosynthesis. For instance, studies on other antibiotics like mureidomycins have shown that exogenous regulatory genes can activate cryptic biosynthetic pathways, a strategy that could be explored for this compound nih.gov.

Interactive Data Table: Key Enzyme Classes in Phosphoglycolipid Antibiotic Biosynthesis

| Enzyme Class | Function in Biosynthesis | Potential Role in this compound Synthesis |

| Glycosyltransferases | Sequential addition of sugar moieties to the core structure. | Assembly of the characteristic oligosaccharide chain. |

| Amidotransferases | Transfer of amide groups to the molecule. | Modification of the sugar or lipid components. |

| Acyltransferases | Addition of fatty acid chains. | Formation of the lipid tail essential for activity. |

| Phosphotransferases | Addition of the phosphate (B84403) group. | Creation of the phosphoglycerate linkage. |

Exploration of Undiscovered this compound-like Compounds from Novel Biotic and Abiotic Sources

The discovery of novel analogs of this compound is a promising avenue for identifying compounds with improved properties. The vast and largely untapped biodiversity of marine environments, in particular, presents a rich source for such exploration. Marine microorganisms, including actinomycetes associated with sponges, corals, and algae, are known producers of unique bioactive compounds and could harbor strains that synthesize novel this compound derivatives nih.gov.

Future strategies should include:

Targeted Isolation Programs: Focusing on unique ecological niches, such as deep-sea sediments or marine invertebrates, to isolate novel microbial strains for screening.

Genome Mining: Utilizing bioinformatics tools to screen the genomes of marine microbes for biosynthetic gene clusters similar to those of known phosphoglycolipid antibiotics. This approach can prioritize organisms likely to produce novel analogs.

Metabolomic Profiling: Employing advanced analytical techniques like mass spectrometry and molecular networking to detect and identify novel this compound-like compounds in microbial extracts, even at very low concentrations.

Comprehensive In Vitro Target Identification and Validation Through Proteomics and Metabolomics

While the primary target of the moenomycin family is known to be peptidoglycan glycosyltransferases, a comprehensive understanding of this compound's mechanism of action requires detailed target identification and validation. Proteomics and metabolomics are powerful tools for achieving this.

Metabolomic Footprinting: By analyzing the changes in the metabolome of bacteria upon treatment with this compound, researchers can gain insights into the downstream effects of target inhibition. Significant alterations in metabolic pathways related to cell wall synthesis, for example, would provide functional validation of the drug's mode of action.

Development of Efficient and Scalable Synthetic Methodologies for this compound and Its Advanced Analogues

The structural complexity of this compound presents a significant challenge for chemical synthesis. The development of efficient and scalable synthetic routes is essential for producing sufficient quantities for further study and for creating novel analogs with potentially improved therapeutic properties. The total synthesis of the related Moenomycin A has been achieved, providing a roadmap for tackling this compound nih.govnih.gov.

Future research in this area should focus on:

Novel Glycosylation Methods: Developing new and stereoselective methods for constructing the complex oligosaccharide portion of this compound, which is often the most challenging aspect of the synthesis.

Scalable Synthesis: Adapting laboratory-scale syntheses to be amenable to larger-scale production, which is crucial for any potential therapeutic development rsc.orgresearchgate.net. This involves optimizing reaction conditions and minimizing the number of steps.

Interactive Data Table: Challenges in the Synthesis of this compound and its Analogues

| Synthetic Challenge | Description | Potential Solutions |

| Stereocontrol | Establishing the correct 3D arrangement of atoms at multiple chiral centers. | Asymmetric catalysis, use of chiral starting materials. |

| Glycosidic Bond Formation | Connecting the sugar units with the correct linkage and stereochemistry. | Development of novel glycosylation promoters and protecting group strategies. |

| Macrocyclization | Forming the large ring structures present in some analogues. | High-dilution techniques, ring-closing metathesis. |

| Scalability | Transitioning from milligram-scale to gram-scale or larger production. | Process optimization, flow chemistry techniques. |

Application of Computational Chemistry and Artificial Intelligence in this compound Research

Computational approaches are set to revolutionize natural product research and can be applied at multiple stages of the this compound research and development pipeline.

Computational Chemistry: Molecular modeling and simulation can be used to study the interaction of this compound with its target enzymes at the atomic level. This can help in understanding the structural basis of its activity and in designing novel analogs with enhanced binding affinity. Computational models can also predict the properties of new potential analogs before they are synthesized mdpi.comnih.govnih.gov.

Artificial Intelligence (AI): AI and machine learning algorithms can be employed to:

Predict Biosynthetic Gene Clusters: Analyze genomic data to identify potential this compound-like biosynthetic gene clusters in newly sequenced organisms nih.govinnovationnewsnetwork.comclinicallab.com.

De Novo Drug Design: Generate novel molecular structures with desired properties based on the this compound scaffold.

Optimize Synthetic Routes: Predict the most efficient synthetic pathways for this compound and its analogs.

Analyze Omics Data: Integrate and analyze large datasets from proteomics and metabolomics to identify novel drug targets and biomarkers of drug response stanford.eduamr-action.au.

Q & A

Q. What experimental techniques are critical for elucidating the structural properties of Moromycin A?

this compound’s structure is determined via NMR spectroscopy, with chemical shift values (δC and δH) analyzed for carbon and hydrogen atoms across its anthracycline backbone. Key data include δC values of 195.5 (C-1) and 51.6 (C-2), alongside δH signals such as 2.91 and 3.31 for H-2 . Researchers should prioritize 2D NMR experiments (e.g., COSY, HSQC) to resolve overlapping signals and confirm glycosylation patterns.

Q. How can researchers design an initial screening assay to evaluate this compound’s antiviral activity against SARS-CoV-2?

Use molecular docking to assess binding affinity to 3CLpro (main protease), followed by molecular dynamics (MD) simulations to validate stability. This compound exhibits a docking score of −10.8 kcal/mol, forming hydrogen bonds with GLY143, CYS145, and hydrophobic interactions with LEU27 and PRO168 . Pair computational results with in vitro enzymatic inhibition assays (e.g., fluorescence-based protease activity assays) to confirm IC50 values.

Q. What methodologies are recommended to validate computational predictions of this compound’s binding interactions?

Combine MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) calculations with MD simulations (e.g., 100 ns trajectories) to quantify binding free energy. This compound’s binding energy (−64.2 kcal/mol) should be compared to co-crystallized inhibitors (e.g., N3 ligand) . Cross-validate findings using isothermal titration calorimetry (ITC) to measure thermodynamic parameters.

Advanced Research Questions

Q. How can contradictions between in silico binding data and in vitro efficacy be resolved for this compound?

Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking. Address this by:

- Performing long-term MD simulations (≥200 ns) to capture conformational changes in 3CLpro .

- Using mutagenesis studies (e.g., CYS145Ala) to validate critical residue interactions .

- Correlating computational binding scores with cell-based antiviral assays (e.g., plaque reduction neutralization tests) .

Q. What experimental strategies optimize the determination of this compound’s IC50 in enzymatic assays?

Q. How does this compound’s binding mechanism compare to other angucycline derivatives like saquayamycin K4?

this compound and saquayamycin K4 share hydrogen bonding with CYS145 but differ in hydrophobic interactions. This compound’s alkyl–pi interactions with HIS41 and MET165 are absent in saquayamycin K4, contributing to its higher binding energy (−64.2 vs. −58.5 kcal/mol) . Conduct comparative MD simulations and free energy decomposition to identify residue-specific contributions.

Q. What approaches are used to investigate synergistic effects between this compound and FDA-approved antiviral drugs?

- Perform combination index (CI) analysis using the Chou-Talalay method.

- Test synergism in Vero E6 cells infected with SARS-CoV-2, measuring viral load via RT-qPCR.

- Prioritize combinations with mechanistic complementarity (e.g., protease inhibitor + RNA polymerase inhibitor) .

Q. How can researchers assess potential resistance mechanisms against this compound in viral proteases?

- Serial passage of SARS-CoV-2 in subtherapeutic this compound concentrations to select resistant strains.

- Sequence 3CLpro mutations (e.g., CYS145Ser, HIS41Ala) and validate via reverse genetics .

- Cross-test resistance against structural analogs to identify mutation-specific vulnerabilities.

Q. What statistical frameworks are appropriate for analyzing binding energy data in this compound studies?

Q. How should researchers parameterize force fields for MD simulations of this compound-3CLpro complexes?

Q. Methodological Notes

- Structural Studies : Always cross-validate NMR assignments with X-ray crystallography if crystals are obtainable.

- Computational Rigor : Include entropy corrections (e.g., normal mode analysis) in MM-PBSA calculations to improve accuracy.

- Ethical Reporting : Adhere to journal guidelines (e.g., Pharmaceutical Research) for statistical transparency and figure permissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.